Tri-O-acetyl-D-[6-13C]glucal
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Overview
Description
Tri-O-acetyl-D-[6-13C]glucal: is a labeled derivative of Tri-O-acetyl-D-glucal, where the carbon-6 position is enriched with the carbon-13 isotope. This compound is primarily used in research involving isotopic labeling, which helps in tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions.
Mechanism of Action
Target of Action
Tri-O-acetyl-D-[6-13C]glucal is primarily used as a biochemical reagent . It is a building block for the synthesis of oligosaccharides . Therefore, its primary targets are the enzymes and proteins involved in the synthesis of oligosaccharides.
Mode of Action
This compound interacts with its targets by serving as a structural unit in the synthesis of oligosaccharides It is incorporated into the growing oligosaccharide chain during the synthesis process
Biochemical Pathways
This compound is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are important components of many biological molecules, including glycoproteins and glycolipids, and play crucial roles in various biological processes such as cell-cell recognition and signaling. The exact downstream effects of the synthesis of oligosaccharides using this compound would depend on the specific oligosaccharide being synthesized and its role in the organism.
Result of Action
The result of the action of this compound is the synthesis of oligosaccharides . These oligosaccharides can then participate in various biological processes depending on their specific structures and functions.
Action Environment
The action of this compound is typically carried out in a laboratory setting under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence its action, efficacy, and stability. For example, it is known to be slightly soluble in water , which could affect its reactivity in aqueous environments.
Biochemical Analysis
Biochemical Properties
Tri-O-acetyl-D-[6-13C]glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It acts as a building block for the formation of complex carbohydrates. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. Additionally, this compound can undergo electrophilic addition reactions, introducing halogens and epoxides, or participate in Ferrier rearrangements to produce 2,3-unsaturated products .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into oligosaccharides can affect cell surface glycosylation patterns, which in turn can modulate cell-cell interactions and signaling pathways. Changes in glycosylation can impact gene expression by altering the stability and localization of glycoproteins. Furthermore, this compound can influence cellular metabolism by serving as a substrate for metabolic enzymes involved in carbohydrate processing .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of acetylated sugar moieties to acceptor molecules. This process can lead to the formation of complex carbohydrates with altered structural and functional properties. Additionally, this compound can inhibit or activate enzymes involved in carbohydrate metabolism, thereby modulating metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in glycosylation patterns and metabolic flux, which can persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate glycosylation and metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the transfer and hydrolysis of sugar moieties. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can be incorporated into oligosaccharides, influencing their structure and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported into the Golgi apparatus, where it participates in glycosylation reactions. The compound’s distribution can also be influenced by its solubility and stability in various cellular environments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the Golgi apparatus and endoplasmic reticulum, where it is involved in glycosylation processes. Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper function in carbohydrate metabolism. Additionally, the compound’s localization can be influenced by its interactions with other biomolecules and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-O-acetyl-D-[6-13C]glucal can be synthesized from β-D-Glucose pentaacetate. The synthesis involves the following steps:
Acetylation: β-D-Glucose is acetylated to form β-D-Glucose pentaacetate.
Dehydration: The pentaacetate undergoes a dehydration reaction to form Tri-O-acetyl-D-glucal.
Isotopic Labeling: The carbon-6 position is enriched with the carbon-13 isotope during the synthesis process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of the carbon-13 isotope efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions: Tri-O-acetyl-D-[6-13C]glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and hydrochloric acid (HCl) are commonly used.
Major Products:
Oxidation: Produces acids or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tri-O-acetyl-D-[6-13C]glucal is used as a building block in the synthesis of oligosaccharides. It is also used in studying reaction mechanisms and pathways involving carbohydrates .
Biology: In biological research, it is used for isotopic labeling to trace metabolic pathways and study enzyme mechanisms .
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of carbohydrate metabolism and related disorders .
Industry: In the industrial sector, it is used in the synthesis of complex carbohydrates and glycosides, which are important in various applications, including pharmaceuticals and food additives .
Comparison with Similar Compounds
Tri-O-acetyl-D-glucal: The non-labeled version of the compound.
Tri-O-benzyl-D-glucal: A similar compound with benzyl groups instead of acetyl groups.
3,4-Di-O-acetyl-6-deoxy-L-glucal: A derivative with different acetylation patterns.
Uniqueness: Tri-O-acetyl-D-[6-13C]glucal is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies. This labeling allows for more precise and detailed analysis of biochemical pathways compared to non-labeled compounds .
Properties
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl](113C)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UVCKGYJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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